Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-
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Overview
Description
Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge.
Preparation Methods
The synthesis of Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- involves multiple steps. One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Condensation: The formation of the thiazolidinyl group involves condensation reactions with thiourea and aldehydes.
Scientific Research Applications
Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The thiazolidinyl group is known to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Pyridine: A six-membered ring with one nitrogen atom, but without the methylene bridges.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms.
Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- is unique due to the combination of the piperidine ring with the thiazolidinyl and chlorophenyl groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
104183-58-6 |
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Molecular Formula |
C23H22ClN3O2S2 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22ClN3O2S2/c24-18-8-4-16(5-9-18)14-20-22(29)27(23(30)31-20)15-25-19-10-6-17(7-11-19)21(28)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13,15H2/b20-14+ |
InChI Key |
VDKHPZQKYCBDAK-XSFVSMFZSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=S |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S |
Origin of Product |
United States |
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